Chiral Purity as a Determinant of Synthetic Utility: (S)-Enantiomer vs. Racemic Mixtures in Peptidomimetic Assembly
CAS 1423037-55-1 is supplied exclusively as the single (S)-enantiomer (IUPAC: benzyl N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxobutan-2-yl]carbamate, InChI Key IAVPTJMDULLLRT-INIZCTEOSA-N) . The corresponding racemic mixture or (R)-enantiomer is not listed by major commercial suppliers for this CAS number. In the absence of published enantiomeric excess data for the target compound, the closest class-level evidence comes from related Cbz-protected amino acid cyclopentylamides, where the (S)-configuration preserves the L-amino acid stereochemistry required for canonical protease P1–S1 pocket recognition. For instance, in the SARS-CoV 3CLpro inhibitor series, benzyl carbamate derivatives with defined (S)-stereochemistry at the P1 position exhibited Kᵢ values of 306–512 nM, whereas racemization at this center is expected to abolish activity [1]. The procured single enantiomer thus eliminates the need for chiral resolution prior to downstream coupling.
| Evidence Dimension | Enantiomeric configuration and chiral purity specification |
|---|---|
| Target Compound Data | Single (S)-enantiomer; commercial purity ≥95% (HPLC area%); specific optical rotation not publicly reported |
| Comparator Or Baseline | Hypothetical racemic mixture or (R)-enantiomer of the same scaffold — no commercial availability or published characterization located |
| Quantified Difference | Not quantified: no published enantiomeric excess or optical rotation values available for this specific CAS number |
| Conditions | Commercially supplied as neat solid; stereochemistry confirmed by InChI Key and Isomeric SMILES (CC(C)[C@@H](C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2) per vendor certificate |
Why This Matters
For researchers building stereochemically defined peptidomimetic libraries, pre-resolved (S)-enantiomer procurement eliminates the material loss and analytical burden of chiral preparative chromatography.
- [1] Bacha U, Barrila J, Gabelli SB, Kiso Y, Mario Amzel L, Freire E. Development of broad-spectrum halomethyl ketone inhibitors against coronavirus main protease 3CLpro. Chem Biol Drug Des. 2008;72:34-49. Kᵢ values for benzyl carbamate 3CLpro inhibitors: 306–512 nM. View Source
